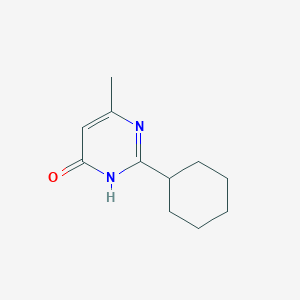
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone
Übersicht
Beschreibung
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.23592 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropylmethoxy group and a nitrophenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone typically involves several steps. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale nitration and subsequent functional group modifications to produce the compound efficiently .
Analyse Chemischer Reaktionen
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is employed in the production of materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and nitrophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone can be compared with similar compounds such as:
1-(4-Methoxy-3-nitrophenyl)-ethanone: Lacks the cyclopropyl group, resulting in different chemical properties.
1-(4-Cyclopropylmethoxy-3-aminophenyl)-ethanone: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-propanone: Has a longer carbon chain, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSKYXAFRBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)

![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)
![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)

